(Rac)-5-Hydroxymethyl Tolterodine

Muscarinic Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Profiling

(Rac)-5-Hydroxymethyl Tolterodine (CAS 200801-70-3) is the racemic active metabolite of tolterodine and fesoterodine, delivering 2.5-fold greater functional potency at bladder muscarinic receptors (IC50 5.7 nM vs 14 nM) and >900-fold selectivity for mAChRs over off-targets. With 64% plasma protein binding versus 96% for tolterodine, it ensures distinct pharmacokinetic profiles essential for accurate bioanalytical quantification. This reference standard is indispensable for LC–MS/MS method development, ANDA submissions, and CYP2D6 polymorphism studies. Procure only authenticated material to maintain method integrity; substitutes invalidate comparative pharmacological data.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 200801-70-3
Cat. No. B018487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-5-Hydroxymethyl Tolterodine
CAS200801-70-3
Synonyms3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol; 
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3
InChIKeyDUXZAXCGJSBGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-5-Hydroxymethyl Tolterodine (CAS 200801-70-3): Active Metabolite Standard for Antimuscarinic Research and Analytical Reference


(Rac)-5-Hydroxymethyl Tolterodine (CAS 200801-70-3), also designated (Rac)-Desfesoterodine or PNU-200577, is the racemic form of the principal active metabolite of the antimuscarinic agents tolterodine and fesoterodine [1]. This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist with equipotent pharmacological activity to its parent compound tolterodine [2]. It is primarily employed as a reference standard in analytical method development, pharmacokinetic studies, and in vitro/in vivo pharmacological investigations focused on overactive bladder research [1].

Why 5-Hydroxymethyl Tolterodine (CAS 200801-70-3) Cannot Be Substituted with Tolterodine or Other Analogs


Generic substitution between this metabolite reference standard and the parent drug tolterodine or other antimuscarinic agents is scientifically invalid due to fundamentally distinct molecular pharmacology and physicochemical properties [1][2]. (Rac)-5-Hydroxymethyl Tolterodine exhibits approximately 64% plasma protein binding compared to 96% for tolterodine, resulting in a higher unbound fraction and altered distribution kinetics [1]. Furthermore, this compound demonstrates a 2.5-fold greater functional potency at bladder muscarinic receptors (IC50 = 5.7 nM vs. 14 nM for tolterodine) and >900-fold selectivity for mAChRs over off-target receptors, a safety margin not equivalently established for alternative agents [2][3]. These quantifiable differences underscore why this compound must be specifically procured for analytical and pharmacological studies rather than relying on structurally or pharmacologically related substitutes.

Quantitative Differentiation Evidence for (Rac)-5-Hydroxymethyl Tolterodine (CAS 200801-70-3)


Muscarinic Receptor Binding Affinity: Ki Values for M1-M5 Subtypes

(Rac)-5-Hydroxymethyl Tolterodine binds with high affinity to all five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in CHO cells [1]. The compound shows no subtype selectivity, with Ki values ranging from 2.0 nM to 2.9 nM across the five subtypes . While the parent compound tolterodine is pharmacologically equipotent to the metabolite in overall antimuscarinic activity, the specific Ki profile of (Rac)-5-Hydroxymethyl Tolterodine establishes its utility as a direct reference for the active pharmacophore in both tolterodine and fesoterodine studies [1].

Muscarinic Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Profiling

Functional Antagonism of Bladder Muscarinic Receptors: IC50 Comparison

(Rac)-5-Hydroxymethyl Tolterodine demonstrates 2.5-fold greater functional potency than the parent compound tolterodine in inhibiting carbachol-induced contractions of isolated guinea pig urinary bladder strips [1]. The IC50 for (Rac)-5-Hydroxymethyl Tolterodine is 5.7 nM compared to 14 nM for tolterodine in the same assay system [1]. Additionally, in the same study, the compound exhibited a KB (functional affinity constant) of 0.84 nM and a pA2 value of 9.14, indicating potent competitive antagonism at bladder muscarinic receptors [2].

Functional Pharmacology Bladder Contractility Overactive Bladder IC50 Determination

Plasma Protein Binding: Differential Free Fraction Comparison

(Rac)-5-Hydroxymethyl Tolterodine exhibits substantially lower plasma protein binding compared to the parent drug tolterodine [1]. The metabolite demonstrates approximately 64% protein binding, whereas tolterodine is highly bound at 96% [1]. This differential binding translates to a considerably higher unbound (free) fraction of the metabolite, which is pharmacologically relevant since only the unbound fraction is available for receptor engagement and tissue distribution [1].

Pharmacokinetics Plasma Protein Binding Drug Distribution Free Fraction

In Vivo Bladder Selectivity Over Salivary Glands: ID50 Comparison

(Rac)-5-Hydroxymethyl Tolterodine demonstrates functional selectivity for bladder muscarinic receptors over salivary gland muscarinic receptors in vivo [1]. In anesthetized cats, the compound inhibits acetylcholine-induced bladder contraction with an ID50 of 15 nmol/kg, while the ID50 for inhibition of electrically induced salivation is 40 nmol/kg, yielding a 2.7-fold selectivity for bladder tissue [1]. The parent compound tolterodine also exhibits bladder selectivity; however, (Rac)-5-Hydroxymethyl Tolterodine shows >900-fold selectivity for mAChRs over non-muscarinic receptors (histamine, alpha-adrenergic, calcium channels), confirming its classification as a pure muscarinic receptor antagonist [2].

In Vivo Pharmacology Bladder Selectivity Salivation Tissue Selectivity

Metabolic Origin and CYP2D6-Dependent Formation: Pharmacokinetic Implications

(Rac)-5-Hydroxymethyl Tolterodine is formed from tolterodine predominantly via CYP2D6-mediated oxidation of the 5-methyl group, with a strong correlation (r² = 0.87) between CYP2D6 activity and metabolite formation [1]. In contrast, fesoterodine is a prodrug that is rapidly and completely hydrolyzed to (Rac)-5-Hydroxymethyl Tolterodine by ubiquitous plasma esterases, bypassing CYP2D6-dependent metabolism [2]. The terminal half-life of the metabolite in extensive metabolizers is 2.9 ± 0.4 hours, slightly longer than the parent compound's 2.3 ± 0.6 hours [3]. Importantly, the metabolite is undetectable in the serum of CYP2D6 poor metabolizers administered tolterodine, whereas the active moiety remains intact when fesoterodine is administered [3][2].

Drug Metabolism CYP2D6 Polymorphism Pharmacogenomics Active Moiety

Receptor Specificity: >900-Fold Selectivity for Muscarinic Receptors Over Off-Targets

(Rac)-5-Hydroxymethyl Tolterodine exhibits exceptional specificity for muscarinic acetylcholine receptors relative to a broad panel of non-muscarinic targets [1]. In a comprehensive in vitro study evaluating 54 different receptors and binding sites, the compound demonstrated significant binding affinity exclusively at muscarinic receptors [1]. Compared to its functional antimuscarinic potency at bladder receptors (IC50 = 5.7 nM), (Rac)-5-Hydroxymethyl Tolterodine is >900-fold less potent at blocking histamine receptors, alpha-adrenoceptors, and calcium channels [1]. In contrast, the parent compound tolterodine shows more modest selectivity ratios of 27-fold, 200-fold, and 370-485-fold for the same respective off-targets [1].

Receptor Specificity Off-Target Profiling Selectivity Ratio Safety Pharmacology

Primary Research and Industrial Applications for (Rac)-5-Hydroxymethyl Tolterodine (CAS 200801-70-3)


Reference Standard for Analytical Method Development and Bioanalytical Quantification

As a well-characterized active metabolite standard, (Rac)-5-Hydroxymethyl Tolterodine is essential for developing and validating LC–MS/MS methods for the simultaneous quantification of tolterodine, fesoterodine, and their metabolites in human plasma [1]. Its use as a reference standard supports abbreviated new drug application (ANDA) submissions, quality control (QC) applications, and method validation (AMV) processes in compliance with USP or EP traceability requirements [2]. The compound's unique analytical fingerprint, including distinct lipophilicity parameters compared to parent compounds, enables accurate calibration and matrix effect assessment in bioanalytical workflows [3].

Muscarinic Receptor Pharmacology and Bladder Selectivity Studies

Given its 2.5-fold greater functional potency than tolterodine at bladder muscarinic receptors (IC50 = 5.7 nM vs. 14 nM) and >900-fold selectivity for mAChRs over non-muscarinic targets, (Rac)-5-Hydroxymethyl Tolterodine is the preferred reference antagonist for in vitro and ex vivo studies of detrusor smooth muscle contractility [4]. Its quantifiable bladder-to-salivary gland selectivity ratio (ID50 15 nmol/kg vs. 40 nmol/kg; 2.7-fold) makes it particularly valuable for evaluating novel compounds with improved therapeutic windows for overactive bladder treatment [5].

Pharmacokinetic and Pharmacogenomic Investigations of CYP2D6 Polymorphisms

This compound is indispensable for pharmacokinetic studies examining the impact of CYP2D6 genetic polymorphisms on antimuscarinic drug exposure [6]. The differential metabolic formation pathways—CYP2D6-dependent from tolterodine (r² = 0.87 correlation) versus plasma esterase-mediated from fesoterodine—require the use of authentic (Rac)-5-Hydroxymethyl Tolterodine reference material to accurately assess active moiety pharmacokinetics in both extensive and poor metabolizer populations [6][7].

Prodrug Activation Mechanism Studies for Fesoterodine

As the active pharmacophore of the prodrug fesoterodine, (Rac)-5-Hydroxymethyl Tolterodine is a critical reference compound for investigating prodrug activation kinetics, plasma esterase-mediated hydrolysis, and the therapeutic rationale for bypassing CYP2D6-dependent metabolism [7]. Studies evaluating the comparative pharmacokinetic variability of fesoterodine versus tolterodine extended release formulations rely on this metabolite standard to quantify active moiety exposure and establish bioequivalence [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-5-Hydroxymethyl Tolterodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.